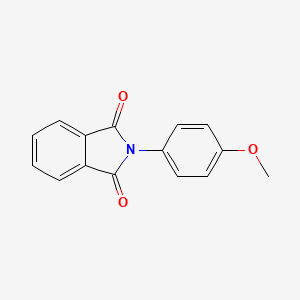

2-(4-Methoxy-phenyl)-isoindole-1,3-dione

Description

Historical Context and Evolution of Isoindole-1,3-dione Chemistry

The chemistry of isoindole and its derivatives dates back over a century. mdpi.com The parent compound, isoindole, is an isomer of the more common indole (B1671886) and exists as a fused benzopyrrole ring system. mdpi.com The oxidized form, isoindole-1,3-dione, also known as phthalimide (B116566), is a commercially significant compound. nih.gov

Historically, the synthesis of isoindole-1,3-diones has been achieved through various methods, with the condensation of phthalic anhydride (B1165640) with a primary amine being a common and efficient route. nih.gov Over the years, the synthetic methodologies have evolved, allowing for the creation of a diverse library of N-substituted isoindole-1,3-dione derivatives with a wide range of functionalities. This has been crucial for exploring their structure-activity relationships and identifying compounds with potent biological activities. The infamous history of thalidomide (B1683933), an isoindole-1,3-dione derivative, in the mid-20th century, while tragic, spurred intense research into the biological effects of this class of compounds, leading to the discovery of both their therapeutic potential and the importance of stereochemistry in drug design. mdpi.com

Structural Significance of the Isoindole-1,3-dione Scaffold in Medicinal Chemistry

The isoindole-1,3-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The planar and rigid nature of the phthalimide ring, combined with the diverse substituents that can be introduced at the nitrogen atom, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net

This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological effects, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities. mdpi.comnih.gov The two carbonyl groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions with biological macromolecules. The N-substituent plays a critical role in determining the compound's specificity and potency. For instance, the introduction of different aryl or alkyl groups at the nitrogen atom can significantly modulate the compound's interaction with target enzymes or receptors. nih.gov

Overview of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a Subject of Academic Inquiry

This compound is an N-substituted derivative of isoindole-1,3-dione that has been a subject of interest in chemical and biological research. Its structure combines the classic phthalimide core with a methoxy-substituted phenyl ring attached to the nitrogen atom. This particular substitution pattern has been explored in the context of developing novel therapeutic agents.

The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic and steric properties of the molecule, potentially enhancing its biological activity or altering its target specificity. Research on this compound has included its synthesis, structural characterization, and investigation into its potential biological applications. While much of the research focuses on the broader class of N-substituted isoindole-1,3-diones, specific studies on this compound provide valuable insights into the structure-activity relationships within this important class of compounds.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)isoindole-1,3-dione |

| CAS Number | 2142-04-3 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 253.073893 g/mol |

| Monoisotopic Mass | 253.073893 g/mol |

| Topological Polar Surface Area | 46.6 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 350 |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride with 4-methoxyaniline. This reaction is often carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. nih.gov

The characterization of the synthesized compound involves various spectroscopic techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the phthalimide and 4-methoxyphenyl moieties. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibrations of the imide group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. nih.gov

Detailed Research Findings

While extensive research has been conducted on the broader class of isoindole-1,3-dione derivatives, specific biological data for this compound is more limited in the publicly available scientific literature. However, studies on closely related N-aryl isoindole-1,3-diones provide valuable insights into the potential biological activities of this compound.

Research has shown that N-substituted isoindole-1,3-dione derivatives exhibit a range of biological activities, including:

Anticancer Activity: Many isoindole-1,3-dione derivatives have been investigated for their potential as anticancer agents. nih.govmdpi.com The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis in cancer cells. For example, some derivatives have shown inhibitory activity against various cancer cell lines. researchgate.net

Antimicrobial Activity: Several studies have reported the antimicrobial properties of isoindole-1,3-dione derivatives against a range of bacteria and fungi. nih.govresearchgate.net The presence of the isoindole-1,3-dione core is believed to be crucial for this activity.

Anti-inflammatory Activity: The anti-inflammatory potential of isoindole-1,3-dione derivatives has also been a subject of investigation. mdpi.comsigmaaldrich.com Some compounds have demonstrated the ability to inhibit inflammatory pathways.

The following table summarizes some of the reported biological activities for N-substituted isoindole-1,3-dione derivatives, which may provide an indication of the potential activities of this compound.

| Biological Activity | Findings for N-substituted Isoindole-1,3-dione Derivatives |

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines, including those of the lung, breast, and colon. mdpi.comresearchgate.net |

| Antimicrobial | Activity has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net |

| Anti-inflammatory | Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines. mdpi.comsigmaaldrich.com |

It is important to note that the specific biological activity and potency of this compound would need to be determined through direct experimental evaluation.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290693 | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2142-04-3 | |

| Record name | 2142-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Approaches to 2-(4-Methoxy-phenyl)-isoindole-1,3-dione and its Analogues

Traditional methods for synthesizing N-substituted phthalimides, including the title compound, have been well-documented and primarily rely on condensation reactions. organic-chemistry.orgresearchgate.netacs.org

The most fundamental and widely employed method for the synthesis of this compound is the direct condensation of phthalic anhydride (B1165640) with 4-methoxyaniline. tandfonline.comsphinxsai.comresearchgate.net This reaction typically involves heating the two reactants, often in a suitable solvent like glacial acetic acid, to facilitate the formation of the imide ring through dehydration. sphinxsai.comrsc.org The process begins with the formation of a phthalamic acid intermediate, which subsequently cyclizes upon further heating to yield the final N-aryl phthalimide (B116566) product. vedantu.com

The reaction can be represented as follows:

This method is a cornerstone of phthalimide chemistry and is applicable to a wide range of substituted amines, allowing for the creation of a diverse library of N-substituted phthalimide analogues. sphinxsai.comresearchgate.net

The efficiency of the condensation reaction can be significantly influenced by the chosen reaction conditions. Researchers have explored various solvent systems to optimize the yield and purity of N-substituted phthalimides. While glacial acetic acid is commonly used, other solvents such as methanol (B129727) have also been employed, particularly when refluxing N-hydroxymethylphthalimide with arylamines to produce N-(arylaminomethyl)-phthalimides. sphinxsai.comscielo.br The choice of solvent can affect reaction times and the ease of product isolation.

Furthermore, the use of a base, such as potassium carbonate in dimethylformamide (DMF), has been shown to facilitate the reaction between phthalimide and organic halides in what is known as the Gabriel synthesis, a related method for preparing N-substituted phthalimides. iu.edu This modified approach can lead to higher yields and purity of the desired product. iu.edu The reaction of phthalic anhydride with amines can also be catalyzed by imidazole (B134444), which activates the carbonyl group of the anhydride for nucleophilic attack. rsc.org

Table 1: Comparison of Conventional Synthesis Conditions for N-Aryl Phthalimides

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| Phthalic anhydride, Aromatic amines | Glacial Acetic Acid | Reflux | Good to High | sphinxsai.com |

| N-hydroxymethylphthalimide, Arylamines | Methanol | Reflux, 3h | 49-99% | scielo.br |

| Phthalimide, Benzyl (B1604629) chloride | K₂CO₃, DMF | Heating | High | iu.edu |

| Phthalic acid, N,N'-disubstituted ureas | Imidazole | - | Moderate to High | rsc.org |

Modern Synthetic Techniques for Enhanced Efficiency and Yield

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid synthetic methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. tandfonline.comtandfonline.com The synthesis of this compound and its analogues can be achieved by irradiating a mixture of phthalic anhydride and the corresponding aromatic amine in a microwave oven. tandfonline.comtandfonline.com This solvent-free approach is not only faster than conventional heating but also aligns with the principles of green chemistry. tandfonline.com For instance, the reaction of phthalic anhydride with various aromatic amines under microwave irradiation for 2-10 minutes can produce N-aryl phthalimides in yields of 91-95%. tandfonline.comtandfonline.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of N-Aryl Phthalimides

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Conventional Heating | Several hours | Variable | Established method | tandfonline.com |

| Microwave Irradiation | 2-10 minutes | 91-95% | Rapid, Solvent-free | tandfonline.comtandfonline.com |

The development of stereoselective and regioselective methods is crucial for synthesizing complex derivatives with specific three-dimensional arrangements. While the synthesis of the parent 2-(4-methoxyphenyl)isoindole-1,3-dione is straightforward, creating chiral or specifically substituted analogues requires more sophisticated strategies.

Recent advancements include the organocatalytic atroposelective synthesis of N-aryl phthalimides. chemrxiv.orgresearchgate.netnih.gov This involves the in-situ activation of phthalamic acid and subsequent N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation, yielding well-defined N-aryl phthalimides with high enantioselectivity. chemrxiv.orgresearchgate.netnih.gov Interestingly, both enantiomers of the product can be accessed using the same NHC pre-catalyst. chemrxiv.orgresearchgate.net

Regioselective synthesis has been demonstrated in the formation of indole-fused seven-membered N-heterocycles via photoredox-catalyzed intramolecular cyclization. nih.gov Another example is the copper-catalyzed "click chemistry" approach for the regioselective synthesis of isoindoline-1,3-dione-linked 1,2,3-triazoles, where copper catalysis favors 1,4-disubstituted triazoles and ruthenium catalysis yields the 1,5-disubstituted isomers. tandfonline.com The condensation of binucleophilic 3-amino-1-arylimino-1H-isoindoles with bifunctional 1-chloro-benzylisocyanates also proceeds regioselectively to give 3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-one derivatives. researchgate.net

Strategies for Scaffold Derivatization and Chemical Modification

The this compound scaffold is a versatile platform for further chemical modification to generate a wide array of derivatives. These modifications can be broadly categorized into reactions involving the imide ring and substitutions on the aromatic rings.

One common strategy is the nucleophile-assisted ring-opening of the phthalimide. acs.org For example, reaction with hydrazine (B178648) can lead to the formation of bisphosphonates or aminoalkylphosphonates, depending on the stoichiometry. acs.org This ring-opening is a key step in the Gabriel synthesis for the preparation of primary amines. organic-chemistry.orgyoutube.com The acidic N-H bond in phthalimide itself allows for easy deprotonation to form a nucleophilic anion that can react with various electrophiles. vedantu.comturito.com

Derivatization can also occur at the aromatic rings. For instance, the synthesis of (E)-2-(4-(3-(aryl)acryloyl)phenyl)isoindoline-1,3-diones involves a Claisen-Schmidt condensation between 2-(4-acetylphenyl)-isoindole-1,3-dione and various aromatic aldehydes. Furthermore, Diels-Alder reactions have been used to create complex fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. nih.govrsc.org Aromatization of these adducts can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.govrsc.org

The development of novel isoindole-1,3-dione derivatives often involves linking the phthalimide moiety to other heterocyclic systems, such as 1,2,3-triazoles, through click chemistry. nih.gov These hybrid molecules are of interest for their potential biological activities.

Structural Modifications on the Phenyl Ring System

The 4-methoxyphenyl (B3050149) group of the parent compound is amenable to several structural modifications, primarily involving the methoxy (B1213986) group or the aromatic ring itself.

The methoxy group (-OCH₃) is a key functional handle. One of the most significant transformations is its demethylation to a hydroxyl group (-OH), yielding 2-(4-hydroxyphenyl)isoindole-1,3-dione. nih.gov This reaction can be achieved using various reagents, such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). researchgate.netrsc.org The resulting phenolic hydroxyl group introduces a site for further functionalization, such as etherification or esterification, dramatically increasing the synthetic diversity achievable from the parent compound.

The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5). mdpi.commsu.edu Standard electrophilic substitution reactions can be employed to introduce a range of substituents. libretexts.org For example, nitration using nitric acid and sulfuric acid would be expected to yield a mixture of 2-(4-methoxy-3-nitrophenyl)isoindole-1,3-dione and 2-(4-methoxy-5-nitrophenyl)isoindole-1,3-dione. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce bromine atoms at these activated positions.

| Reaction Type | Reagent | Potential Product(s) | Reference Principle |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Methoxy-3-nitrophenyl)isoindole-1,3-dione | msu.edu |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)isoindole-1,3-dione | libretexts.org |

| Demethylation | BBr₃ or TMSI | 2-(4-Hydroxyphenyl)isoindole-1,3-dione | nih.govresearchgate.net |

Substituent Introduction on the Isoindole Moiety

The isoindole-1,3-dione (phthalimide) portion of the molecule can also be modified, although the aromatic ring of this moiety is deactivated towards electrophilic substitution by the two electron-withdrawing carbonyl groups. Therefore, modifications are more commonly achieved by utilizing substituted starting materials in the initial synthesis.

The standard synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. scispace.com By replacing phthalic anhydride with a substituted analogue, various functional groups can be introduced onto the isoindole's benzene (B151609) ring. For instance, reacting 4-nitro-1,2-benzenedicarboxylic anhydride with 4-methoxyaniline would produce 2-(4-methoxyphenyl)-5-nitroisoindole-1,3-dione. This approach is exemplified by the synthesis of pomalidomide, an analogue of thalidomide (B1683933), which features an amino group on the phthalimide ring, introduced by starting with 3-nitrophthalic acid. mdpi.com A wide array of commercially available substituted phthalic anhydrides allows for the synthesis of derivatives with diverse electronic and steric properties.

| Substituted Phthalic Anhydride | Resulting Product | Reference Principle |

|---|---|---|

| 4-Nitrophthalic anhydride | 2-(4-Methoxyphenyl)-5-nitroisoindole-1,3-dione | mdpi.com |

| Tetrachlorophthalic anhydride | 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione | mdpi.com |

| 3-Fluorophthalic anhydride | 2-(4-Methoxyphenyl)-4-fluoroisoindole-1,3-dione | scispace.com |

| 4-Methylphthalic anhydride | 2-(4-Methoxyphenyl)-5-methylisoindole-1,3-dione | scispace.com |

Conjugation and Hybridization with Other Bioactive Pharmacophores

A prominent strategy in medicinal chemistry is the creation of hybrid molecules by conjugating known pharmacophores to a central scaffold like 2-(4-methoxyphenyl)-isoindole-1,3-dione. This approach aims to develop new chemical entities with potentially enhanced or novel biological activities.

The isoindole-1,3-dione framework has been successfully linked to a variety of other heterocyclic systems. For example, derivatives have been synthesized where the N-(4-methoxyphenyl) group is replaced by a more complex substituent that itself contains a methoxyphenyl moiety. An example is the compound 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione, which incorporates a thiazole (B1198619) ring as a linker. doaj.org Similarly, thiophene-containing hybrids, such as 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, have been reported, where the N-(4-methoxyphenyl) group is attached to a different core structure. mdpi.com

Another advanced hybridization strategy involves multi-step reactions to build complex fused-ring systems. The Diels-Alder reaction has been utilized to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.orgnih.gov In these syntheses, a dienophile containing the isoindole-1,3-dione structure reacts with a diene to form intricate polycyclic molecules, some of which incorporate the N-(4-methoxyphenyl) motif. rsc.orgnih.gov Furthermore, linking the phthalimide nitrogen to bioactive units like arylpiperazines via an alkyl or acetyl linker is a common method to create hybrid molecules. nih.govmdpi.com

| Hybrid Class | Example Compound Name | Bioactive Pharmacophore | Reference |

|---|---|---|---|

| Thiazole Hybrid | 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione | Thiazole | doaj.org |

| Fused Chromene Hybrid | 11-(4-Methoxyphenyl)-2,4,4-trimethyl-3b,4,11,11a-tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione | Tetrahydrochromene | rsc.org |

| Piperazine (B1678402) Hybrid | N-[(4-(2-Methoxyphenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | Arylpiperazine | mdpi.com |

| Thiophene (B33073) Hybrid | 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide | Thiophene | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. The IR spectrum displays characteristic absorption bands that confirm the key structural features of the molecule. nih.gov Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups are prominent, typically appearing in the region of 1700-1800 cm⁻¹. The C-N stretching vibration of the imide ring is also observable. Additionally, the spectrum shows bands related to the aromatic C=C stretching and C-H bending vibrations. The presence of the methoxy (B1213986) group is confirmed by C-O stretching bands. nih.govresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carbonyl (C=O) Asymmetric Stretch | ~1770 - 1790 |

| Carbonyl (C=O) Symmetric Stretch | ~1700 - 1720 |

| Aromatic C=C Stretch | ~1500 - 1610 |

| C-N Stretch (Imide) | ~1380 - 1400 |

| C-O Stretch (Aryl Ether) | ~1250 (asymmetric), ~1030 (symmetric) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. For this compound, the molecular formula is C₁₅H₁₁NO₃, with a calculated molecular weight of approximately 253.25 g/mol . nih.gov The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 253. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a more precise mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass is calculated as 253.0739 g/mol . nih.gov Analysis of the fragmentation pattern can further corroborate the structure, with common fragments arising from the loss of CO, OCH₃, or cleavage of the imide ring. nih.govrsc.org

X-ray Crystallography and Single-Crystal X-ray Diffraction Studies for Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies have been performed on N-(4-Methoxyphenyl)phthalimide, a synonym for the title compound. researchgate.netnih.govresearchgate.net These studies reveal that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.govresearchgate.net

The analysis shows that the phthalimide (B116566) fused-ring system and the 4-methoxyphenyl (B3050149) ring are not coplanar; instead, they are inclined at a significant dihedral angle, reported to be 60.0 (1)°. researchgate.netnih.govresearchgate.net This twisted conformation is a key feature of its solid-state structure. The bond lengths and angles within the molecule are within the expected ranges for similar structures. nih.govmdpi.com

| Crystallographic Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁NO₃ | researchgate.netnih.govresearchgate.net |

| Formula Weight | 253.25 | researchgate.netnih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.netnih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.netnih.govresearchgate.net |

| a (Å) | 18.6152 (5) | researchgate.netnih.govresearchgate.net |

| b (Å) | 3.8502 (1) | researchgate.netnih.govresearchgate.net |

| c (Å) | 16.3125 (4) | researchgate.netnih.govresearchgate.net |

| β (°) | 96.704 (2) | researchgate.netnih.govresearchgate.net |

| Volume (ų) | 1161.16 (5) | researchgate.netnih.govresearchgate.net |

| Z | 4 | researchgate.netnih.govresearchgate.net |

| Temperature (K) | 123 | researchgate.netnih.govresearchgate.net |

| Dihedral Angle (Phthalimide/Phenyl) | 60.0 (1)° | researchgate.netnih.govresearchgate.net |

Analysis of Molecular Conformation and Torsion Angles

The defining conformational feature of this compound is the relative orientation of the isoindoline-1,3-dione moiety and the 4-methoxyphenyl ring. This is quantified by the dihedral angle between the planes of the two ring systems, which has been determined to be 59.11 (7)°. This significant twist prevents the molecule from adopting a planar conformation.

The methoxy group attached to the phenyl ring is nearly coplanar with the ring itself. The key torsion angles that describe the conformation of the molecule are detailed in the table below. These angles define the twist around the N—C bond connecting the phenyl ring to the isoindole nitrogen and the orientation of the methoxy group relative to the phenyl ring.

| Torsion Angle | Value (°) |

|---|---|

| C8-N1-C9-C10 | -120.4 (2) |

| C1-N1-C9-C14 | -121.2 (2) |

| C12-C13-O3-C15 | -178.0 (2) |

Elucidation of Intermolecular Interactions (e.g., C-H···O, C-H···N Hydrogen Bonds, π-π Stacking)

The crystal packing of this compound is stabilized by a network of weak intermolecular C-H···O hydrogen bonds. These interactions link adjacent molecules into chains, creating a stable three-dimensional supramolecular architecture. Specifically, a notable interaction occurs between a hydrogen atom on the phenyl ring and one of the carbonyl oxygen atoms of the isoindole-1,3-dione moiety of a neighboring molecule.

The parameters for this significant intermolecular hydrogen bond are provided in the table below. The geometry of this interaction is consistent with the established criteria for weak hydrogen bonds. In the crystal structure, these C-H···O interactions result in the formation of chains of molecules extending along the c-axis direction. While the potential for π-π stacking exists between the aromatic rings of adjacent molecules, the crystallographic data indicates that the packing is primarily dominated by the C-H···O hydrogen bonding network, with no significant short-range π-π stacking interactions observed.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| C11-H11A···O1i | 0.93 | 2.59 | 3.483 (3) | 161 |

Symmetry code: (i) x, -y+3/2, z-1/2

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Methoxy-phenyl)-isoindole-1,3-dione and its analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in understanding its electronic and molecular characteristics. acs.orgresearchgate.netniscpr.res.in These theoretical studies provide a foundational understanding of the molecule's geometry, stability, and reactivity. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. openaccesspub.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer interactions can easily occur within the molecule. niscpr.res.inopenaccesspub.org

In a detailed DFT study on the closely related analog, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the HOMO and LUMO energies were calculated to be -6.159 eV and -2.552 eV, respectively. niscpr.res.in This results in a HOMO-LUMO energy gap of 3.607 eV. The relatively small energy gap points to the potential for charge transfer interactions within the molecule, rendering it a reactive species. niscpr.res.in Such analyses are critical for understanding the electronic transitions and reactivity patterns of N-substituted phthalimides. bgsu.edursc.org

Table 1: Frontier Orbital Energies for 2-(4-ethoxyphenyl)isoindoline-1,3-dione Data sourced from a study on a closely related analog.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.159 |

| ELUMO | -2.552 |

| Energy Gap (ΔE) | 3.607 |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.netwolfram.com The MESP map uses a color-coded surface to represent the electrostatic potential; regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For N-phenylphthalimide derivatives, MESP analysis reveals distinct potential sites. Theoretical studies on analogs like 2-(4-ethoxyphenyl)isoindoline-1,3-dione predict that the most negative regions are located around the electronegative oxygen atoms of the carbonyl groups in the isoindole-1,3-dione ring. niscpr.res.in These sites are therefore the most probable targets for electrophilic attack. Conversely, positive potential is generally found around the hydrogen atoms, identifying them as potential sites for nucleophilic interactions. openaccesspub.org This detailed mapping of electronic density is fundamental for understanding intermolecular interactions and chemical reactivity.

Quantum chemical calculations, particularly using DFT, are widely employed to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. openaccesspub.org These theoretical calculations allow for the assignment of vibrational modes and chemical shifts, which can then be correlated with experimental data to confirm the molecular structure. nih.govmdpi.com

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute the harmonic vibrational wavenumbers for analogs such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione. niscpr.res.in The theoretical results are often scaled to correct for systematic errors and then compared with experimental FT-IR and FT-Raman spectra. niscpr.res.in Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com The strong correlation typically observed between the calculated and experimental spectroscopic data provides robust validation for the optimized molecular geometry and electronic structure. mdpi.comeurjchem.com

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for predicting binding affinities and understanding the interactions that stabilize the ligand-receptor complex. brieflands.com

Molecular docking simulations have been performed on close analogs of this compound to predict their binding affinity against various biological targets. For example, a study involving 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione , which differs only by an amino group on the phthalimide (B116566) ring, docked this compound into the Qo binding site of the Plasmodium falciparum cytochrome bc1 complex, a target for antimalarial drugs. acs.org The simulation predicted a favorable binding mode with a ChemPLP score of 63.6, which is comparable to that of known inhibitors, suggesting a strong binding affinity. acs.org In other studies, different isoindoline-1,3-dione derivatives have shown promising binding energies against targets like c-Src tyrosine kinase and bacterial DNA gyrase, with calculated binding free energies as low as -10.19 kcal/mol and -9.1 kcal/mol, respectively. brieflands.comrsc.org These low binding energy values indicate a high and stable binding affinity between the ligand and the protein. walisongo.ac.id

Table 2: Predicted Binding Affinities for Isoindoline-1,3-dione Analogs

| Compound/Analog | Target Protein | Predicted Binding Score |

|---|---|---|

| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | P. falciparum cytochrome bc1 | 63.6 (ChemPLP Score) |

| 2-(4-Substituted-benzyl)isoindoline-1,3-dione | c-Src Tyrosine Kinase | -10.19 kcal/mol |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivative | S. aureus DNA Gyrase | -9.1 kcal/mol |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions at the active site. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. acs.orgnih.gov

In the docking study of 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione with the cytochrome bc1 complex, the model revealed key interactions. acs.org The phthalimide portion of the molecule was predicted to form crucial hydrogen bonds with the side chains of amino acid residues E272 and H181 . acs.org Additionally, the methoxyphenyl substituent was found to engage in hydrophobic interactions with residues M295 and L275 . acs.org The model also showed the phthalimide moiety in close van der Waals contact with I147, V146, P271, and the backbone of W142 . acs.org The identification of these specific interacting residues and the formation of hydrogen bonding networks are essential for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. acs.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides a detailed view of the dynamic behavior, stability, and binding interactions within a protein-ligand complex. researchgate.netdntb.gov.ua For a compound like this compound, MD simulations can predict how it might bind to a protein target and the stability of that interaction. The simulation models the flexibility of both the ligand and the protein, offering a more accurate representation of the binding process than static docking models. researchgate.net

The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring key parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains structurally stable. researchgate.net For example, studies on other ligand-protein complexes have shown that stable systems often exhibit RMSD values within a 2–3 Å range throughout the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein. researchgate.net Regions that interact with the ligand may show reduced fluctuation, indicating a stable binding interaction.

While specific MD simulation studies focusing solely on the this compound complex are not extensively detailed in the available literature, the methodology is widely applied to its structural analogs, such as isoindoline-1,3-dione derivatives, to evaluate their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com These simulations are crucial for validating docking results and understanding the persistence of ligand interactions under physiological conditions. dntb.gov.ua

Table 1: Key Parameters in Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

| Parameter | Description | Significance for Stability Analysis |

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the overall structural stability of the complex. A plateau in the RMSD value over time suggests the system has reached equilibrium. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle (e.g., amino acid residue) from its average position over time. | Identifies flexible and rigid regions of the protein. Lower RMSF values in the binding site can indicate stable ligand interactions. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the collection of atoms from their common center of mass. | Assesses the overall compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major conformational changes or unfolding. researchgate.net |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for binding affinity and specificity. Consistent hydrogen bonding throughout the simulation indicates a stable interaction. researchgate.net |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in a compound's physicochemical properties with its activity. nih.govmdpi.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. nih.gov

For the isoindole-1,3-dione scaffold, QSAR studies are instrumental in designing derivatives with enhanced potency. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.org These analyses generate 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively impact biological activity. frontiersin.org

For instance, a 3D-QSAR study on a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives as HPPD inhibitors successfully established reliable models (CoMFA Q² = 0.872, R² = 0.999) that identified key structural features for activity. frontiersin.org Similarly, SAR studies on other classes of inhibitors have revealed that specific structural modifications, such as increasing a linker chain length or adding a halogen atom, can dramatically increase activity. mdpi.com

Although a specific, published QSAR model for this compound was not identified, the principles are broadly applicable. A hypothetical SAR study on this compound and its analogs would involve:

Modifying the structure: Synthesizing or computationally designing analogs by altering the methoxy (B1213986) group's position or replacing it with other substituents (e.g., halogens, alkyl groups).

Correlating with activity: Measuring the biological activity of these analogs against a specific target.

Developing a model: Using computational software to correlate structural descriptors (e.g., electronic properties, size, hydrophobicity) with the observed activity to build a predictive QSAR model.

Table 2: Common Computational QSAR Approaches

| QSAR Type | Dimensionality | Core Principle | Typical Descriptors Used |

| 2D-QSAR | Two-Dimensional | Correlates biological activity with the 2D representation of the molecule. nih.gov | Molecular weight, logP, molar refractivity, topological indices, atom counts. nih.gov |

| 3D-QSAR | Three-Dimensional | Correlates activity with the 3D structure and interaction fields surrounding the molecule. nih.gov | Steric fields (shape), electrostatic fields (charge distribution), hydrophobic fields, H-bond donor/acceptor fields. frontiersin.org |

| 4D-QSAR | Four-Dimensional | Extends 3D-QSAR by considering multiple conformations and orientations of the ligand. nih.gov | Includes an ensemble of ligand conformations, providing a more dynamic view of the interaction. nih.gov |

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical data storage, and signal processing. researchgate.net Organic molecules with delocalized π-electrons, particularly those with donor-π-acceptor architectures, are excellent candidates for NLO materials. acgpubs.orgchemrxiv.org

The isoindole-1,3-dione moiety is considered a promising component for NLO materials due to its delocalized π-electron system. acgpubs.org Theoretical design, primarily using Density Functional Theory (DFT), is a key method for investigating and predicting the NLO properties of molecules like this compound. researchgate.netnih.gov These computational studies calculate key NLO-related parameters, including polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response. researchgate.netnih.gov

Studies on related N-substituted isoindole-1,3-dione derivatives have demonstrated their potential. By recording UV-Vis spectra and performing theoretical calculations, researchers can determine optical parameters such as the optical band gap (Eg) and refractive index (n). researchgate.netacgpubs.org For a series of synthesized isoindole-1,3-dione compounds, the optical band gap values were found to range from 4.542 eV to 4.700 eV, and the refractive indices varied from 1.942 to 2.512. researchgate.net DFT calculations on isoindoline-1,3-dione-fullerene systems have shown that molecular geometry and electronic structure significantly influence the hyperpolarizability, indicating that these properties can be tuned through structural modification. researchgate.net The this compound structure, featuring an electron-donating methoxy-phenyl group (donor) attached to the electron-withdrawing isoindole-1,3-dione core (acceptor), fits the donor-acceptor model, suggesting it possesses favorable characteristics for NLO applications.

Table 3: Calculated Optical Properties of Selected N-Substituted Isoindole-1,3-dione Derivatives

| Compound | Absorbance Peak (nm) | Optical Band Gap (Eg) (eV) | Refractive Index (n) |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 229 | 4.608 | 2.401 |

| 2-(2-mesytylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 231 | 4.542 | 2.512 |

| 2-(2-azidoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 230 | 4.700 | 1.942 |

| 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | 230 | 4.576 | 2.458 |

| 2-(2-mesytylethyl)-1H-isoindole-1,3(2H)-dione | 230 | 4.576 | 2.458 |

| 2-(2-azidoethyl)-1H-isoindole-1,3(2H)-dione | 229 | 4.608 | 2.401 |

| Data sourced from a study on the optical properties of isoindole-1,3-dione compounds. researchgate.netacgpubs.org |

Pharmacological and Biological Activities of 2 4 Methoxy Phenyl Isoindole 1,3 Dione and Its Derivatives

Antimicrobial Efficacy

The isoindole-1,3-dione scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown varied but often potent activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria. f1000research.comajpamc.comf1000research.comresearchgate.net The presence of the imide ring is crucial, and modifications, such as the introduction of different substituents on the N-phenyl ring or the phthalimide (B116566) moiety, can significantly modulate the antimicrobial effect. ajpamc.comnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of isoindole-1,3-dione have been extensively tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies have shown that the antibacterial efficacy of these compounds can be highly variable depending on their specific structural modifications. f1000research.comf1000research.com For instance, certain phthalimide Schiff base derivatives exhibited moderate to high killing activity against Streptococcus pyogenes, a Gram-positive bacterium, while showing only slight activity against Escherichia coli (Gram-negative) and high resistance from Staphylococcus aureus (Gram-positive). f1000research.comf1000research.com

In other studies, different series of N-substituted phthalimides have demonstrated significant activity. Phthalimide aryl ester derivatives, for example, have shown inhibitory effects against S. aureus and the Gram-negative bacterium Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL. nih.gov The introduction of a thiophene (B33073) moiety or the formation of Schiff's bases has also been shown to yield compounds with good antibacterial activity compared to standards like ampicillin. ajpamc.com The antibacterial action of trisubstituted isoindole-1,3-dione derivatives has been noted, with selective inhibition of both S. aureus and E. coli. nih.gov

The following table summarizes the antibacterial activity of selected isoindole-1,3-dione derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Activity Measurement (e.g., Inhibition Zone, MIC) | Reference |

| Phthalimide Schiff Bases (3d, 3f) | Pseudomonas aeruginosa | Very High Activity (100 µg/mL) | f1000research.comf1000research.com |

| Phthalimide Schiff Bases (3d, 3e, 3f) | Streptococcus pyogenes | High to Very High Activity (100 µg/mL) | f1000research.comf1000research.com |

| Phthalimide Schiff Bases (3a-f) | Escherichia coli | Slight Activity (100 µg/mL) | f1000research.comf1000research.com |

| Phthalimide Aryl Ester (3b) | Staphylococcus aureus | MIC: 128 µg/mL | nih.gov |

| Phthalimide Aryl Ester (3b) | Pseudomonas aeruginosa | MIC: 128 µg/mL | nih.gov |

| N-hydroxynaphthalene sulphonic acid phthalimide (8) | Various bacteria | Good antibacterial activity | ajpamc.com |

| Thiophene-phthalimide derivative (15) | Various bacteria | Good antibacterial activity | ajpamc.com |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | Activity was 133%, 106% and 88.8% compared to ampicillin, cefotaxime (B1668864) and gentamicin, respectively. | researchgate.net |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Pseudomonas aeruginosa | Activity was 75% and 57.6% compared to cefotaxime and gentamicin, respectively. | researchgate.net |

Antifungal Activity against Fungal Strains

The antifungal potential of isoindole-1,3-dione derivatives is also well-documented. ajpamc.com Research has shown that specific structural features can impart significant activity against pathogenic fungi. For example, certain phthalimide Schiff's bases and a N-hydroxynaphthalene sulphonic acid phthalimide derivative demonstrated notable antifungal activity against Candida albicans. ajpamc.com Similarly, phthalimide aryl esters have been effective against yeast fungi like C. albicans and Candida tropicalis, with MIC values recorded at 128 µg/mL. nih.gov The mechanism of this antifungal action is thought to involve the fungal cell membrane, as the presence of ergosterol (B1671047) was found to alter the MIC values of one active compound. nih.gov

The table below highlights the antifungal activity of various isoindole-1,3-dione derivatives.

| Compound Type | Fungal Strain | Activity Measurement (e.g., Inhibition Zone, MIC) | Reference |

| Phthalimide Schiff Bases (3d, 3f) | Candida albicans | Very High Activity (100 µg/mL) | f1000research.comf1000research.com |

| Phthalimide Aryl Ester (3b) | Candida albicans | MIC: 128 µg/mL | nih.gov |

| Phthalimide Aryl Ester (3b) | Candida tropicalis | MIC: 128 µg/mL | nih.gov |

| N-hydroxynaphthalene sulphonic acid phthalimide (8) | Candida albicans | Significant antifungal activity | ajpamc.com |

| Thiophene-phthalimide derivative (15) | Candida albicans | Significant antifungal activity | ajpamc.com |

| Phthalimide Schiff's base (17, 18) | Candida albicans | Significant antifungal activity | ajpamc.com |

| 2-[({4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl}amino)methyl]-1H-isoindole-1,3(2H)-dione (3a) | Various fungi | Tested for antifungal activity |

Antineoplastic and Antiproliferative Potential

The isoindole-1,3-dione structure is a recognized pharmacophore in the design of anticancer agents. nih.govsilae.itresearchgate.net Derivatives of this scaffold have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines, suggesting their potential as lead compounds for new cancer chemotherapies. nih.govnih.gov

Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., Prostate, Liver, Lung, Colon, Breast)

Numerous studies have evaluated the in vitro anticancer activity of isoindole-1,3-dione derivatives against a panel of human cancer cell lines. These compounds have shown dose-dependent inhibitory effects. nih.gov For instance, certain N-benzylisoindole-1,3-dione derivatives showed inhibitory effects on the viability of A549 lung cancer cells. nih.gov Other research on a series of isoindole derivatives found that a compound containing azide (B81097) and silyl (B83357) ether groups exhibited higher inhibitory activity against A549 cells (IC₅₀ = 19.41 µM) than the standard drug 5-Fluorouracil. nih.gov

Selective activity has also been observed. Some compounds were found to be selectively active against HeLa cervical cancer cells. nih.gov In another study, a new indole-aryl amide derivative was selectively toxic to the HT29 malignant colon cell line while not affecting healthy human intestinal cells. mdpi.com Furthermore, novel trisubstituted isoindole-1,3-dione analogues have been synthesized and evaluated, showing varied cytotoxic effects against A549 (lung), PC-3 (prostate), HeLa (cervical), Caco-2 (colon), and MCF-7 (breast) cell lines, with the effect dependent on the specific groups attached to the isoindole molecule. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives bearing a 4-methoxyphenyl (B3050149) group showed significant anticancer potential against the MCF-7 breast cancer cell line. mdpi.com

The following table presents the cytotoxic activity of selected isoindole-1,3-dione derivatives.

| Compound/Derivative Type | Cancer Cell Line | Activity Measurement (IC₅₀) | Reference |

| Isoindole derivative with azide and silyl ether (Compound 7) | A549 (Lung) | 19.41 µM | nih.gov |

| N-benzylisoindole derivatives (Compounds 3 and 4) | A549 (Lung) | Inhibitory effects observed | nih.gov |

| Indole-aryl amide derivative (Compound 5) | HT29 (Colon) | Selective toxicity | mdpi.com |

| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | MCF-7 (Breast) | 1 µM | mdpi.com |

| Trisubstituted isoindole-1,3-dione derivatives | A549 (Lung), PC-3 (Prostate), HeLa (Cervical), Caco-2 (Colon), MCF-7 (Breast) | Varied cytotoxic effects | nih.gov |

| Isoindoline-1, 3-dione derivative (Compound 4d) | Ehrlich Ascites Carcinoma (in vivo) | Highest inhibition of cancerous cell growth among tested compounds | silae.itresearchgate.net |

Mechanistic Studies of Antiproliferative Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Derivatives of isoindole-1,3-dione have been identified as potential anticancer agents, with research indicating their ability to halt cancer cell growth and induce programmed cell death. nih.gov Mechanistic studies reveal that these compounds can interfere with the cell cycle and trigger apoptosis in various cancer cell lines.

For instance, certain halogenated isoindole-1,3-(2H) dione (B5365651) derivatives have been shown to arrest the cell cycle and induce apoptosis in Caco-2 (colon adenocarcinoma) and HCT-116 (colorectal carcinoma) human cancer cells. researchgate.net Similarly, N-benzyl derivatives of isoindole-1,3-dione demonstrated cytotoxic effects against A549-Luc adenocarcinoma cells, with IC₅₀ values recorded at 114.25 μM and 116.26 μM after 48 hours of incubation. acs.org Another study focused on a bromoacetyl-substituted derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which exhibited potent cytotoxic effects against Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cell lines. researchgate.net Further analysis confirmed that this compound induced both apoptosis and necrosis in Raji cells. researchgate.net

Research into norcantharimide compounds, which contain an isoindole skeleton, has also highlighted their antiproliferative potential. nih.gov One derivative, containing both azide and silyl ether functional groups, showed particularly strong inhibitory activity against the A549 lung cancer cell line, with an IC₅₀ value of 19.41 μM. nih.gov Some isoindole derivatives have also demonstrated cell-selective activity against HeLa cervical cancer cells. nih.gov

Table 1: Antiproliferative Activity of Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Observed Effect(s) | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Halogenated isoindole-1,3-(2H) diones | Caco-2, HCT-116 | Cell cycle arrest, Apoptosis induction | Not specified | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Apoptosis, Necrosis, Cytotoxicity | 0.26 (Raji), 3.81 (K562) (in μg/mL) | researchgate.net |

| N-Benzyl isoindole-1,3-dione derivatives | A549-Luc | Cytotoxicity | 114.25, 116.26 | acs.org |

| Azide and silyl ether substituted norcantharimide | A549 | Inhibitory activity | 19.41 | nih.gov |

Evaluation as Androgen Receptor Antagonists

The isoindole-1,3-dione structure has been identified as a valuable scaffold for designing androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. researchgate.net A study focused on developing novel 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives as agents against prostate cancer. nih.gov

These compounds were evaluated for their antiproliferative activities in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. nih.gov Among the synthesized series, one compound, designated 6m , demonstrated significant activity, particularly against the LNCaP cell line, with an IC₅₀ value of 5.96 μM. nih.gov Mechanistically, compound 6m was found to be more effective than the established anti-androgen drug R-bicalutamide at decreasing the androgen-mediated transcription of several key genes, including prostate-specific antigen (PSA), transmembrane protease, serine 2 (TMPRSS2), c-myc, and cyclin D1. nih.gov These findings underscore the potential of this class of compounds in the development of new anti-prostate cancer therapies that function by antagonizing the androgen receptor. nih.gov

Table 2: Antiproliferative Activity of Thiazole-Based Isoindolinediones in Prostate Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity | IC₅₀ (μM) | Mechanistic Finding | Reference |

|---|---|---|---|---|---|

| 6m | LNCaP | Good antiproliferative activity | 5.96 ± 1.6 | Decreased androgen-mediated transcription of PSA, TMPRSS2, c-myc, cyclin D1 | nih.gov |

| 6m | PC-3 | Moderately active | Not specified | - | nih.gov |

Anti-Inflammatory Properties

Derivatives of isoindole-1,3-dione are well-documented for their anti-inflammatory effects. rjraap.comresearchgate.netresearchgate.netnih.gov The phthalimide ring system is considered an essential pharmacophore for this activity. researchgate.net Various studies have demonstrated that these compounds can effectively reduce inflammation in experimental models, positioning them as potential candidates for treating inflammatory conditions. researchgate.netnih.gov For example, a series of aminoacetylenic isoindoline-1,3-dione compounds were shown to significantly reduce carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.netnih.gov

In Vitro Assessment of Anti-inflammatory Responses

The anti-inflammatory potential of isoindole-1,3-dione derivatives has been substantiated through various in vitro assays that probe their effects on cellular and molecular mediators of inflammation. These compounds can influence the expression of numerous pro-inflammatory factors. nih.gov

One key mechanism is the modulation of inflammatory cytokines. Studies on aminoacetylenic isoindoline-1,3-dione derivatives (ZM compounds) revealed they suppress the production of tumor necrosis factor-alpha (TNF-α) from monocyte/macrophage cells. nih.gov Furthermore, a specific derivative, ZM5, was found to enhance the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β). nih.gov Other research has shown that isoindoline-1,3-dione derivatives can inhibit other pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin-1 (IL-1), and interleukin-6 (IL-6), while boosting anti-inflammatory factors like arginase-1 and IL-10. nih.gov Another method to assess in vitro anti-inflammatory activity is the protein denaturation technique, which has been used to evaluate phthalimide derivatives. neliti.comneliti.com In one study, a synthesized derivative showed a 32% reduction in inflammation in an in vitro assay. researchgate.net

Table 3: In Vitro Anti-inflammatory Effects of Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones (ZM compounds) | Stimulated spleen cells, Monocytes/Macrophages | Suppression of TNF-α production | nih.gov |

| N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione (ZM5) | CD4+CD25+ve cells | Enhancement of TGF-β production | nih.gov |

| General Isoindoline-1,3-dione derivatives | Macrophages | Inhibition of iNOS, NO, TNF-α, IL-1, IL-6; Enhancement of arginase-1, IL-10 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition Profiles

A primary mechanism behind the anti-inflammatory action of many isoindole-1,3-dione derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. ijlpr.comresearchgate.net The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov

Research has focused on synthesizing isoindole-1,3-dione derivatives as selective COX inhibitors. ijlpr.comresearchgate.net In one study, a series of derivatives (ZJ1-ZJ6) exhibited good inhibitory activity against COX enzymes. ijlpr.com Notably, compound ZJ1 showed potent blockage of the COX-2 enzyme, with a potency score higher than the marketed drug Indomethacin and approaching that of Celecoxib, a selective COX-2 inhibitor. ijlpr.com Another study on aminoacetylenic isoindoline-1,3-diones found that compounds ZM4 and ZM5 inhibited both COX-1 and COX-2. researchgate.net Further research on new 1H-isoindole-1,3(2H)-dione derivatives identified compounds that inhibited COX-1 more strongly than the reference drug meloxicam, while others showed greater inhibition of COX-2, with two compounds having a COX-2/COX-1 selectivity ratio greater than meloxicam. nih.govnih.govresearchgate.net

Table 4: Cyclooxygenase (COX) Inhibition by Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound/Series | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| ZJ1 | COX-2 | More potent than Indomethacin, near potency of Celecoxib | ijlpr.com |

| ZM4, ZM5 | COX-1, COX-2 | Inhibited both enzymes with IC₅₀ values in the 3.0-3.6 μM range | researchgate.net |

Antileishmanial Activity

Certain derivatives of isoindole-1,3-dione have demonstrated significant potential as agents against leishmaniasis, a parasitic disease. researchgate.net In a study investigating the biological activities of newly synthesized isoindole-1,3-(2H) dione derivatives, compounds were tested for their effectiveness against Leishmania tropica. researchgate.net

The results were highly promising, with the tested compounds showing high efficacy. researchgate.net One compound, a tetra-brominated derivative, was identified as the most effective, with an IC₅₀ value of 0.0478 μmol/mL. researchgate.net This potency was notably greater than that of Glucantime, a first-line treatment for leishmaniasis. researchgate.net Structure-activity relationship (SAR) analysis suggested that the lipophilicity of the compounds and, specifically, halogenation of the isoindole-1,3(2H)dione moiety, enhances the antileishmanial activity. researchgate.net

Table 5: Antileishmanial Activity of Isoindole-1,3-dione Derivatives against Leishmania tropica This table is interactive. You can sort and filter the data.

| Compound | Activity | IC₅₀ (μmol/mL) | Comparison | Reference |

|---|---|---|---|---|

| Tetra-brominated derivative (Compound 3) | Highly effective | 0.0478 | More effective than Glucantime | researchgate.net |

Enzyme Inhibitory Activities (Beyond Antimycobacterial and Anti-inflammatory)

The therapeutic potential of the isoindole-1,3-dione scaffold extends to the inhibition of various other enzymes implicated in a range of diseases.

Inhibition of Enzymes in Diabetes and Hyperpigmentation: A series of novel isoindole-1,3-dione-based sulfonamides were evaluated for their inhibitory action against enzymes associated with type 2 diabetes and skin hyperpigmentation. nih.gov The study revealed potent inhibition of α-Glucosidase, aldose reductase (ALR2), and tyrosinase.

Aldose Reductase (ALR2): Compound 4a was a highly potent inhibitor with a Kᵢ value of 0.211 µM, superior to the standard drug epalrestat. nih.gov

α-Glucosidase: Compound 4k was a more potent inhibitor than the reference compound acarbose, with a Kᵢ of 0.049 µM. nih.gov

Tyrosinase: Compound 4d showed excellent inhibitory activity (Kᵢ: 1.43 µM), proving much more potent than the standard inhibitor, kojic acid. nih.gov

Inhibition of Cholinesterases for Alzheimer's Disease: Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in Alzheimer's disease therapy. nih.gov In one study, a derivative with a phenyl substituent on a piperazine (B1678402) ring (Derivative I ) was the most effective against AChE (IC₅₀ = 1.12 μM), while a derivative with a diphenylmethyl moiety (Derivative III ) was most active against BuChE (IC₅₀ = 21.24 μM). nih.gov

Table 6: Inhibition of Various Enzymes by Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Class | Most Active Compound | Inhibitory Potency | Reference |

|---|---|---|---|---|

| Aldose Reductase (ALR2) | Sulfonamides | 4a | Kᵢ: 0.211 µM | nih.gov |

| α-Glucosidase | Sulfonamides | 4k | Kᵢ: 0.049 µM | nih.gov |

| Tyrosinase | Sulfonamides | 4d | Kᵢ: 1.43 µM | nih.gov |

| Acetylcholinesterase (AChE) | Piperazine derivatives | Derivative I | IC₅₀: 1.12 μM | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) for Neurodegenerative Applications

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com A decrease in acetylcholine (B1216132) levels is a hallmark of the disease, and inhibiting its breakdown by these enzymes can alleviate some cognitive symptoms. nih.govsemanticscholar.org Derivatives of isoindoline-1,3-dione have been designed as cholinesterase inhibitors, often based on the structure of existing drugs like donepezil. nih.govmdpi.com

Research has focused on developing derivatives that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. semanticscholar.orgnih.gov A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Within this series, modifications to the phenyl ring with electron-withdrawing groups like chlorine, fluorine, and nitro groups were found to enhance inhibitory potency, particularly when placed at the ortho or para positions. nih.gov The most active compound, featuring an ortho-chlorine substituent, demonstrated significant potency. nih.gov Another study identified a derivative, compound 3b, as a potent and selective human AChE inhibitor that acts via a non-competitive mechanism. nih.gov

Further investigations have explored dual inhibitors of both AChE and BChE, as BChE's role becomes more significant in later stages of Alzheimer's disease. mdpi.comresearchgate.net One study identified a potent dual inhibitor, compound 8i, which showed strong inhibitory effects on both enzymes. mdpi.com Similarly, other isoindoline-1,3-dione derivatives have shown balanced activity against both cholinesterases. mdpi.com

| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 0.91 µM | nih.gov |

| Isoindoline-1,3-dione derivative (3b) | hAChE | 0.361 µM | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (6-8 methylene (B1212753) groups) | AChE | 0.9 to 19.5 µM | semanticscholar.orgmdpi.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid | AChE | 2.1 to 7.4 µM | mdpi.com |

| 2-Oxoindoline derivative (8i) | AChE | 0.39 µM | mdpi.com |

| 2-Oxoindoline derivative (8i) | BChE | 0.28 µM | mdpi.com |

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govnih.gov Consequently, inhibiting BACE1 is a major therapeutic target for developing disease-modifying treatments. nih.govscispace.com

Several studies have investigated isoindole and phthalimide derivatives as BACE1 inhibitors. researchgate.netresearchgate.net Research into new phthalimide and saccharin (B28170) derivatives with alicyclic amines showed that many compounds exhibited inhibitory potency toward human BACE1 (hBACE1), with inhibition ranging from 26.71% to 61.42% at a 50 µM concentration. researchgate.net One multifunctional derivative, 2-(2-(3-(3,5-difluorobenzylamino)piperidin-1-yl)ethyl)isoindoline-1,3-dione (compound 52), was identified as having both BACE1 inhibitory activity (26.3% at 50 µM) and selective AChE inhibition. researchgate.net The development of aminoisoindole derivatives has also led to the discovery of potent BACE1 inhibitors, with some advancing to pharmacodynamic studies that demonstrated a significant reduction of Aβ peptides in the brain following oral administration. researchgate.net

| Compound/Derivative Series | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Phthalimide derivatives with piperazine moiety | hBACE1 | 26.71% to 61.42% inhibition at 50 µM | researchgate.net |

| Compound 52 (2-(2-(3-(3,5-difluorobenzylamino)piperidin-1-yl)ethyl)isoindoline-1,3-dione) | hBACE1 | 26.3% inhibition at 50 µM | researchgate.net |

| Aminoisoindole (S)-16 | BACE1 | IC₅₀ = 8.6 nM (cellular assay) | researchgate.net |

| Aminoisoindole (R)-41 | BACE1 | IC₅₀ = 0.16 nM (cellular assay) | researchgate.net |

Other Investigated Biological Activities

Oxidative stress is a key factor in the pathophysiology of various diseases. researchgate.netdoaj.org Compounds with antioxidant and free radical scavenging properties are therefore of significant therapeutic interest. N-substituted isoindoline-1,3-dione derivatives have been recognized for their antioxidant activities. mdpi.com

Studies on new derivatives of 1H-isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione confirmed their antioxidant potential using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) method. mdpi.com All tested compounds in one study showed antioxidative activity, with a derivative containing a thiophene moiety being particularly active. mdpi.com While not direct derivatives of the title compound, related phenolic compounds have also been extensively studied. The antioxidant properties of compounds with a 2-methoxyphenol core structure were evaluated using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays, identifying several new phenolic acid-derived compounds with notable antioxidant activity. researchgate.netdoaj.org

The isoindole scaffold is considered an important framework in the design of novel antiviral agents. jmchemsci.comresearchgate.net Reviews on the topic have summarized the considerable antiviral activities of isoindoline (B1297411) derivatives against several human viruses. jmchemsci.comresearchgate.net The advantageous physicochemical and biological properties of the isoindole ring system allow for effective antiviral development through linkage, fusion, or substitution with other rings or side chains. jmchemsci.comresearchgate.net Research has shown that derivatives of this scaffold can act against viruses through versatile mechanisms of action. jmchemsci.comresearchgate.net For instance, certain isoquinolinone derivatives, a related class of compounds, have demonstrated activity against influenza A and B viruses. researchgate.netnih.gov

Derivatives of isoindoline-1,3-dione have been investigated for their potential as non-steroidal analgesic agents. mdpi.commdpi.com In one study, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to possess high analgesic activity, reported to be 1.6 times more potent than the reference drug metamizole (B1201355) sodium in a model of acetic acid-induced "cramps" in mice. mdpi.com

Another series of aminoacetylenic isoindoline-1,3-dione compounds, specifically ZM4 and ZM5, were shown to be effective in significantly reducing pain behaviors in multiple animal models, including the acetic acid-induced writhing test and the hot plate latency test. nih.gov Furthermore, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which are analogues of 1H-isoindole-1,3-dione derivatives, have also demonstrated notable analgesic properties. mdpi.com For example, one derivative (F3) produced an impressive 81.13% analgesic activity in a mechanical hyperalgesia test. mdpi.com

| Compound/Derivative | Pain Model | Observed Analgesic Effect | Reference |

|---|---|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) | Acetic acid "cramps" | 1.6 times more active than metamizole sodium | mdpi.com |

| Aminoacetylenic isoindoline-1,3-dione (ZM5) | Acetic acid writhing | Significant reduction in writhing (P < 0.001 at high dose) | nih.gov |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogue (F3) | Randall-Selitto test | 81.13% analgesic activity | mdpi.com |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogue (F1) | Randall-Selitto test | 48.6% analgesic activity | mdpi.com |

The isoindole scaffold and its derivatives are known to possess a range of biological activities, including anxiolytic and sedative effects. jmchemsci.comresearchgate.net Research into related heterocyclic systems has explored these properties in various experimental models. For example, novel annulated pyrrolo researchgate.netmdpi.combenzodiazepines were synthesized and evaluated for their sedative and anxiolytic activities using pentobarbital-induced hypnotic models and the elevated plus-maze test in mice. mdpi.com One pentacyclic derivative (PBDT 13) exhibited significant sedative and anxiolytic effects, comparable in potency to diazepam. mdpi.com

The mechanism for such effects often involves interaction with gamma-aminobutyric acid (GABA) receptors, which are the primary targets for anxiolytic drugs like benzodiazepines. frontiersin.orgnih.gov Studies on other heterocyclic compounds, such as 2-phenoxy phenyl-1,3,4-oxadiazole derivatives, have also been conducted to evaluate their sedative-hypnotic and anxiolytic potential, confirming that these effects are often mediated by benzodiazepine (B76468) receptors. nih.gov Research on imidazo[2,1-a]isoindolol derivatives, another related structure, has also demonstrated anxiolytic-like effects in mice. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Pharmacological Efficacy

The biological activity of N-phenylisoindole-1,3-dione derivatives is highly sensitive to the type and placement of substituents on both the phthalimide (B116566) and the N-phenyl moieties. Research across various therapeutic areas, including anticonvulsant and anti-inflammatory activities, has established clear SAR trends.

For anticonvulsant activity, substitutions on the phthalimide ring are particularly influential. Studies have shown that introducing an amino group at the 4-position of the phthalimide ring significantly enhances efficacy against maximal electroshock seizure (MES) in mice. nih.gov The general order of activity conferred by substituents on the phthalimide ring is: 4-amino > 4-nitro > 4-methyl > unsubstituted. nih.gov In contrast, substitutions at the 3-position, such as 3-nitro or 3-amino, tend to result in lower activity. nih.gov